molecular formula C17H17NO3 B11698325 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11698325
M. Wt: 283.32 g/mol
InChI Key: BSWHHNBIZXIVOP-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core with an acetylphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydro-1H-4,7-methanoisoindole core.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to the phenyl ring.

    Final Assembly: The final step involves the coupling of the acetylphenyl group with the isoindole core under specific reaction conditions, such as the use of a strong acid catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenyl)isoindole-1,3-dione: Lacks the hexahydro-1H-4,7-methanoisoindole core.

    4-acetylphenyl-1H-isoindole-1,3(2H)-dione: Similar structure but different core configuration.

Uniqueness

2-(4-acetylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its hexahydro-1H-4,7-methanoisoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

4-(4-acetylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C17H17NO3/c1-9(19)10-4-6-13(7-5-10)18-16(20)14-11-2-3-12(8-11)15(14)17(18)21/h4-7,11-12,14-15H,2-3,8H2,1H3

InChI Key

BSWHHNBIZXIVOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

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